molecular formula C17H21NO3 B1674398 Galantamine CAS No. 357-70-0

Galantamine

Cat. No. B1674398
CAS RN: 357-70-0
M. Wt: 287.35 g/mol
InChI Key: ASUTZQLVASHGKV-JDFRZJQESA-N
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Description

Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . It is primarily known for its potential to slow cognitive decline and is used for treating early-stage Alzheimer’s disease and memory impairments . It is found in Galanthus and other Amaryllidaceae .


Synthesis Analysis

Galantamine can be produced synthetically . The total synthesis of galantamine has seen significant progress from 2006 to 2023 . The synthesis by Philip Magnus starts with bromo isovanillin and uses a palladium-catalyzed Suzuki C–C coupling reaction .


Molecular Structure Analysis

Galantamine has a fascinating and synthetically challenging structure containing a strained tetracyclic framework and three stereocenters . The fused tetracyclic structure consists of an aromatic A ring, a heterocyclic B ring, a cyclohexenol C ring, and an azepine D ring .


Chemical Reactions Analysis

The galantamine synthesis involves several chemical reactions. For instance, the synthesis by Philip Magnus starts with bromo isovanillin and uses a palladium-catalyzed Suzuki C–C coupling reaction .


Physical And Chemical Properties Analysis

Galantamine is a small molecule with the chemical formula C17H21NO3 . It has a molar mass of 287.359 g·mol−1 .

Scientific Research Applications

Alzheimer's Disease and Cognitive Enhancement

  • Galantamine, a plant alkaloid, is primarily known for its role in the treatment of Alzheimer's disease (AD). It acts as an acetylcholinesterase inhibitor, enhancing cholinergic function in the brain. Additionally, it serves as an allosterically potentiating ligand (APL) on nicotinic acetylcholine receptors (nAChRs), particularly the α4/β2 and α7 subtypes, which are abundant in the human brain. This dual mechanism may contribute to its effectiveness in mitigating cognitive symptoms in AD patients (Samochocki et al., 2000).

Neuroprotection

  • Galantamine demonstrates neuroprotective properties beyond its role in cognitive enhancement. It has been observed to modulate nicotinic receptor activity and protect neurons from beta-amyloid-enhanced glutamate toxicity, a factor in Alzheimer's disease progression. This protection involves the α7 nAChR-PI3K cascade, underscoring its potential for broader therapeutic applications in neurodegenerative disorders (Kihara et al., 2004).

Treatment of Vascular Dementia

  • Galantamine has also been studied in the context of vascular dementia. Due to its cholinergic modulation capabilities, it has shown promise in alleviating symptoms of this condition, offering cognitive and functional benefits to patients. This application highlights its versatility in addressing different forms of dementia (Bullock, 2004).

Research on Natural Product Isolation

  • The isolation and structural elucidation of galantamine from natural sources like Leucojum aestivum have been areas of interest in pharmacognosy and natural product chemistry. This research provides insights into the compound's natural occurrence and potential for large-scale production (Halpin et al., 2010).

Safety And Hazards

Galantamine may cause serious adverse effects, such as stomach bleeding, liver injury, or chest pain . It may also cause serious skin reactions . It is toxic if swallowed or if inhaled, causes skin irritation, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-JDFRZJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045606
Record name Galanthamine
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Molecular Weight

287.35 g/mol
Source PubChem
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Physical Description

Solid
Record name Galantamine
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Solubility

Crystals from water; decomposition 256-257 °C. Sparingly sol in cold; more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/, Fairly soluble in hot water; freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether., 1.70e+00 g/L
Record name GALANTAMINE
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Mechanism of Action

Alzheimer’s disease is characterized by progressive, irreversible degeneration of acetylcholine-producing neurons, cognitive impairment, and the accumulation of neurofibrillary tangles and amyloid plaques. The cholinergic system plays a critical role in memory, alongside other important neural functions such as attention, learning, stress response, wakefulness and sleep, and sensory information. Studies show that acetylcholine (ACh) is involved in the modulation of acquisition, encoding, consolidation, reconsolidation, extinction, and retrieval of memory. The gradual loss of cholinergic neurons in Alzheimer’s disease (AD) may, therefore, contribute to the memory loss exhibited by AD patients. Acetylcholinesterase is secreted by cholinergic neurons to rapidly hydrolyze ACh at the synaptic cleft to release acetate and choline. Choline is later recycled back into the presynaptic cholinergic neuron via reuptake by the high-affinity choline transporter. There is some evidence demonstrating the potential involvement of the acetylcholinesterase enzyme in the formation of amyloid fibrils. Galantamine competitively and reversibly inhibits the anticholinesterase enzyme in the CNS (namely in the frontal cortex and hippocampal regions) by binding to the choline-binding site and acyl-binding pocket of the enzyme active site. By blocking the breakdown of ACh, galantamine enhances ACh levels in the synaptic cleft. Nicotinic acetylcholine receptors (nAChR) in the CNS are mostly expressed at the presynaptic neuronal membrane to control the release of multiple neurotransmitters, such as ACh, glutamate, GABA, dopamine, serotonin, norepinephrine. Agonists of nAChRs improve performance in cognitive tasks, while antagonists of nAChR impair cognitive processes. Some studies show a decrease in the expression and activity of nAChRs in patients with AD, which may explain the reduction in central cholinergic neurotransmission in these patients. Galantamine binds to nAChRs at the allosteric site, leading to a conformational change of the receptor, increased ACh release, and increased activity of neighbouring glutaminergic and serotoninergic neurons. The modulation of nAChRs facilitates both excitatory and inhibitory cholinergic transmissions in brain tissues and increases receptor sensitivity. The modulated release of other neurotransmitters by galantamine may also contribute to the upregulation of nAChRs and amelioration of behavioural symptoms in AD., Galantamine, a tertiary alkaloid, is a competitive and reversible inhibitor of acetylcholinesterase. While the precise mechanism of galantamine's action is unknown, it is postulated to exert its therapeutic effect by enhancing cholinergic function. This is accomplished by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase. If this mechanism is correct, galantamine's effect may lessen as the disease process advances and fewer cholinergic neurons remain functionally intact. There is no evidence that galantamine alters the course of the underlying dementing process., The cause of cognitive impairment in Alzheimer's Disease is not fully understood, it has been shown that acetylcholine producing neurons degenerate. The cholinergic loss has been correlated with cognitive impairment and a density of amyloid plaques. Galantamine is a tertiary alkaloid and it competes with and is a reversible inhibitor of acetylcholinesterase. The exact mechanism of galantamine is not known, but it is believed to enhance cholinergic function.
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Product Name

Galantamine

Color/Form

Crystals from benzene

CAS RN

357-70-0, 23173-12-8
Record name (-)-Galantamine
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Melting Point

126-127 °C, 269 - 270 °C (hydrogen bromide salt)
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Record name Galantamine
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Synthesis routes and methods I

Procedure details

(-)-Narwedine (>98% ee, 0.1 g) was added to a mixture of lithium aluminium hydride (1.2 ml of a 1.0 M solution in ether), (-)-N-methylephedrine (0.23 g) and N-ethyl-2-aminopyridine (0.31 g) in ether at 0° C., and the resulting mixture was stirred at that temperature for 4 h. Sodium hydroxide solution (10 ml of a 1.0 M solution) was added and the product extracted with dichloromethane. Evaporation of the organic phase gave (-)-galanthamine (>98% ee, 85% yield) free of epigalanthamine by GC/MS analysis.
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Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1M in ether, 1.2 ml, 1.20 mmol) was placed in a two necked round bottom flask fitted with a reflux condenser and nitrogen inlet. (-)-N-methy-ephedrine (0.23 g, 1.26 mmol) in ether (1 ml) was added dropwise and the solution was heated at reflux for 1 hour then cooled to room temperature. N-Ethyl-2-aminopyridine (0.31g, 2.52 mmol) in ether (1 ml) was added and the bright yellow solution was heated under reflux for a further 1 hour. The solution was cooled to -78° C. and solid (+) narwedine (97% e.e) (0.10 g, 0.35 mmol) was added. The suspension was warmed to 0° C., stirred for 20 hours and then allowed to warm to room temperature over 1 hour. The reaction was quenched 2M potassium carbonate (10 ml). The mixture was extracted into ethyl acetate (2×10 ml) and then the combined organic layer was washed with water (5 ml) and brine (5 ml) and dried over magnesium sulphate. Filtration and evaporation gave an orange oil which was shown by NMR and GC-MS to contain galanthamine and epigalanthamine in a 1:1 mixture. Flash chromatography on silica in dichloromethane-methanol 10:1 yielded (+) galanthamine (98% e.e.) (30% yield) and (+)-epigalanthamine (95% e.e) (26% yield). ##STR3##
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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